molecular formula C₂₈H₃₀O₁₈ B1160429 rac-Hesperetin 3',7-Diglucuronide

rac-Hesperetin 3',7-Diglucuronide

Cat. No.: B1160429
M. Wt: 654.53
Attention: For research use only. Not for human or veterinary use.
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Description

rac-Hesperetin 3',7-Diglucuronide is a defined metabolic conjugate of the citrus flavonoid hesperetin and is supplied as a high-purity reference standard for analytical and pharmacological research. Orally ingested hesperidin is metabolized by gastrointestinal flora into hesperetin, which is then extensively conjugated during absorption to form circulating metabolites, primarily glucuronides such as hesperetin-7-O-glucuronide and hesperetin-3'-O-glucuronide . Research indicates that the specific position of glucuronidation is critical for biological activity. Studies show that the hesperetin-7-O-glucuronide metabolite exerts significant hypotensive and vasodilatory effects and can reduce the expression of inflammatory markers like intracellular adhesion molecule-1 (ICAM-1) in vascular endothelial models . In contrast, the hesperetin-3'-O-glucuronide isomer demonstrated little to no activity in these assays, highlighting the structure-dependent function of these metabolites . The racemic (rac) form of Hesperetin 3',7-Diglucuronide provides researchers with a critical tool for investigating the complex absorption, distribution, metabolism, and excretion (ADME) profile of hesperidin and its metabolites. It is essential for use in method development and validation, specifically for quantifying this metabolite in biological matrices during preclinical and clinical studies . Furthermore, its availability supports mechanistic studies to differentiate the activity of the 3',7-diglucuronidated form from the individual monoglucuronides and to explore potential stereospecific effects in various experimental systems. This compound is intended for research use only to advance the understanding of flavonoid bioactivity and metabolism.

Properties

Molecular Formula

C₂₈H₃₀O₁₈

Molecular Weight

654.53

Origin of Product

United States

Metabolic Pathways and Biotransformation Studies

Phase II Conjugation Mechanisms

Phase II metabolism is the main metabolic route for hesperetin (B1673127) after it is released from its parent glycoside, hesperidin (B1673128), through the action of intestinal enzymes. wikipedia.orgnih.gov This process involves the attachment of polar molecules to the hesperetin structure, significantly increasing its water solubility and facilitating its excretion. The primary sites for this conjugation on the hesperetin molecule are the hydroxyl groups at the C-7 and C-3' positions. nih.gov

Glucuronidation is a major phase II metabolic pathway for hesperetin, catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govjst.go.jp These enzymes transfer a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to hesperetin. frontiersin.org Studies have shown that hesperetin exhibits broad-spectrum inhibition against several human UGT isoforms, which can have implications for herb-drug interactions. jst.go.jpnih.gov

Research has identified several specific UGT isoforms responsible for hesperetin glucuronidation. nih.gov UGT1A9, UGT1A1, UGT1A7, UGT1A8, and UGT1A3 are the primary enzymes involved in this process. nih.gov Notably, there is regioselectivity among these enzymes. For instance, UGT1A3 exclusively produces the 7-O-glucuronide, while UGT1A7 primarily forms the 3'-O-glucuronide. nih.gov Other isoforms, including UGT1A1, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15, are capable of conjugating both the 7- and 3'-hydroxyl positions, leading to the formation of monoglucuronides and the potential for subsequent diglucuronidation to form metabolites like Hesperetin 3',7-Diglucuronide. nih.gov The intestinal tract plays a significant role in the first-pass metabolism of hesperetin, with the formation of both hesperetin 3'-O-glucuronide and 7-O-glucuronide being major initial steps. nih.gov

Table 1: UGT Isoforms Involved in Hesperetin Glucuronidation nih.gov
UGT IsoformProduct(s)Notes
UGT1A17-O-glucuronide & 3'-O-glucuronideMajor enzyme; conjugates both positions.
UGT1A37-O-glucuronide onlyMajor enzyme; regioselective for the 7-position.
UGT1A67-O-glucuronide onlyContributes to 7-O-glucuronidation.
UGT1A7Mainly 3'-O-glucuronideMajor enzyme; regioselective for the 3'-position.
UGT1A87-O-glucuronide & 3'-O-glucuronideMajor enzyme; conjugates both positions.
UGT1A97-O-glucuronide & 3'-O-glucuronideMajor enzyme; conjugates both positions.
UGT1A107-O-glucuronide & 3'-O-glucuronideContributes to conjugation at both positions.
UGT2B47-O-glucuronide onlyContributes to 7-O-glucuronidation.
UGT2B77-O-glucuronide & 3'-O-glucuronideContributes to conjugation at both positions.
UGT2B157-O-glucuronide & 3'-O-glucuronideContributes to conjugation at both positions.

Alongside glucuronidation, sulfation is another critical phase II conjugation pathway for hesperetin, mediated by sulfotransferase (SULT) enzymes. nih.govnih.gov These cytosolic enzymes transfer a sulfonate group to the flavonoid structure. youtube.com A comprehensive analysis has identified several human SULTs that are capable of sulfating hesperetin. nih.gov

The major SULT isoforms responsible for hesperetin sulfation are SULT1A1, SULT1A2, SULT1A3, SULT1B2, SULT1C4, and SULT1E1. nih.govnih.gov Similar to UGTs, SULTs also exhibit regioselectivity. SULT1A2 and SULT1A1 are the most efficient at forming hesperetin 3'-O-sulfate, while SULT1C4 most efficiently produces hesperetin 7-O-sulfate. nih.gov The liver and intestine are the primary sites for this activity. nih.gov The existence of both sulfation and glucuronidation pathways leads to the potential formation of mixed conjugates, such as hesperetin sulfoglucuronides. acs.orgphytohub.eu

Table 2: SULT Isoforms Involved in Hesperetin Sulfation nih.govnih.gov
SULT IsoformProduct(s)Notes
SULT1A1Hesperetin 3'-O-sulfateMajor isoform for sulfation.
SULT1A2Hesperetin 3'-O-sulfateMajor isoform for sulfation.
SULT1A3-Likely plays a role in vivo based on expression levels.
SULT1B1-Likely plays a role in vivo based on expression levels.
SULT1C4Hesperetin 7-O-sulfateMost efficient at forming the 7-O-sulfate.
SULT1E1-Involved in hesperetin sulfation.

Hesperidin is the glycoside precursor to hesperetin, containing a rutinose sugar moiety attached at the 7-position. wikipedia.org Upon oral ingestion, hesperidin is not absorbed intact but is first hydrolyzed by intestinal microbiota, which cleave the sugar to release the aglycone, hesperetin. nih.gov This initial step is crucial, as the subsequent metabolic profiles of ingested hesperidin are essentially those of hesperetin.

A comparative study in rats using advanced mass spectrometry identified 17 metabolites after oral administration of hesperetin, while 52 metabolites were found after administering hesperidin. nih.gov This difference is largely due to the extensive phase I metabolism that hesperidin undergoes, which is nearly absent for hesperetin. nih.govtandfonline.com However, the major phase II metabolites are common to both. Three key metabolites—hesperetin glucuronide, hesperetin sulfate (B86663), and hesperetin diglucuronide—were identified as common products from both hesperetin and hesperidin administration, suggesting they are the core active components. nih.gov The presence of these shared metabolites underscores that hesperidin acts as a pro-drug for hesperetin, which is then subject to extensive conjugation, including the formation of Hesperetin 3',7-Diglucuronide. acs.org

Microbial Transformations in Biological Systems

Microorganisms, particularly those in the human gut, play a pivotal role in the initial metabolism of citrus flavonoids. The primary action of the intestinal microbiota on hesperidin is the hydrolysis of its 7-O-rutinoside bond to release hesperetin. nih.govnih.gov This deglycosylation is a prerequisite for absorption and subsequent systemic metabolism.

Stereochemical Considerations in Metabolite Formation and Activity

Hesperetin possesses a chiral carbon atom at the C-2 position of its flavanone (B1672756) structure, meaning it can exist as two different stereoisomers: (2S)-hesperetin and (2R)-hesperetin. acs.orgresearchgate.net In nature, hesperidin, the primary source of hesperetin, exists almost exclusively as the (2S)-epimer. acs.orgnih.gov Consequently, the hesperetin released in the gut is predominantly (S)-hesperetin. researchgate.net

The stereochemistry of a molecule can significantly influence its metabolic fate and biological activity. acs.org To investigate this, studies have been conducted comparing the metabolism and transport of the separated S- and R-enantiomers of hesperetin. nih.gov In vitro experiments using human intestinal fractions showed some differences in the rates of glucuronidation and sulfation between the two enantiomers. nih.gov However, these stereoselective differences in metabolism, transport across Caco-2 cell models, and biological activity were found to be relatively small. acs.orgnih.gov This suggests that for many biological endpoints, studies conducted with commercially available racemic hesperetin (a mix of S- and R-enantiomers) can adequately represent the effects of the naturally occurring S-enantiomer. nih.gov While the differences are minor, the specific activity of metabolites can vary; for instance, hesperetin-7-O-glucuronide has been shown to have hypotensive and anti-inflammatory effects, whereas hesperetin-3'-O-glucuronide has little effect, indicating that the position of conjugation is more critical than the initial stereochemistry in determining the activity of certain metabolites. nih.gov

Cellular and Subcellular Localization of Metabolites

Following their formation, hesperetin metabolites, including Hesperetin 3',7-Diglucuronide, are distributed throughout the body. According to the Human Metabolome Database, Hesperetin 3',7-Diglucuronide has been identified in the kidney and liver. nih.gov Within the cell, these metabolites are found in the cytoplasm and the extracellular space. nih.gov This localization is consistent with their function, as the liver is a primary site of drug metabolism, and the kidneys are crucial for the excretion of these water-soluble conjugates. frontiersin.org The presence of these metabolites in the cytoplasm reflects their synthesis via cytosolic SULTs and membrane-bound UGTs in the endoplasmic reticulum, while their extracellular location is indicative of their transport into the bloodstream for circulation and eventual elimination. youtube.comnih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone for the analysis of hesperetin (B1673127) metabolites. This hybrid technique offers the high separation efficiency of liquid chromatography and the high sensitivity and specificity of mass spectrometry, making it ideal for identifying and quantifying compounds like rac-Hesperetin 3',7-Diglucuronide in intricate samples such as plasma, urine, and tissue extracts.

Both HPLC and UPLC are instrumental in separating this compound from other endogenous and exogenous compounds prior to mass spectrometric detection. UPLC, utilizing columns with smaller particle sizes (typically under 2 μm), provides enhanced resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. tandfonline.com

The separation is most commonly achieved using reversed-phase chromatography. nih.gov Columns such as the Waters Acquity UPLC BEH C18 and UPLC HSS T3 are frequently employed for the analysis of hesperetin and its metabolites. tandfonline.comnih.gov The mobile phase typically consists of a binary gradient system, often comprising an aqueous solution with an acid modifier like formic or acetic acid and an organic solvent such as acetonitrile (B52724) or methanol. tandfonline.comjfda-online.com This setup facilitates the efficient elution and separation of the analytes based on their polarity.

Table 1: Examples of HPLC/UPLC Conditions for Hesperetin Metabolite Analysis
ParameterCondition 1Condition 2Condition 3
Chromatography System UPLCUHPLCHPLC
Column UPLC HSS T3 Reversed Phase nih.govWaters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) tandfonline.comLiChrospher 100 RP-18e jfda-online.com
Mobile Phase A Water with 0.1% Formic Acid nih.gov0.1% (v/v) Formic Acid in Water tandfonline.com1% Acetic Acid in Water jfda-online.com
Mobile Phase B Acetonitrile with 0.1% Formic Acid nih.govAcetonitrile tandfonline.comAcetonitrile / Methanol jfda-online.com
Flow Rate Not Specified0.30 mL/min tandfonline.comNot Specified
Detection MS/MS nih.govLTQ-Orbitrap MS tandfonline.comUV jfda-online.com

Mass spectrometry is crucial for the unambiguous identification and sensitive quantification of this compound. Tandem mass spectrometry (MS/MS), often performed on triple quadrupole (QqQ) instruments, provides excellent selectivity and sensitivity through Multiple Reaction Monitoring (MRM) experiments. mdpi.com High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, allows for the determination of the elemental composition of the parent ion and its fragments, which is invaluable for structural elucidation and metabolite identification. tandfonline.combohrium.com

In the negative ion mode, a common approach for analyzing glucuronides, this compound would exhibit a deprotonated molecular ion [M-H]⁻. Subsequent fragmentation in MS/MS experiments provides structural information. For instance, studies on hesperetin metabolism have identified diglucuronide metabolites that show characteristic fragment ions corresponding to the sequential loss of the two glucuronic acid moieties (each a loss of 176 Da). A fragment ion at m/z 477 represents the loss of one glucuronic acid group ([M-H-GluA]⁻), and a further fragment at m/z 301 corresponds to the loss of both glucuronic acid groups ([M-H-2GluA]⁻), leaving the deprotonated hesperetin aglycone. tandfonline.com

To achieve the highest degree of accuracy and precision in quantification, especially in complex biological matrices, stable isotope-labeled internal standards (SIL-IS) are employed. foodriskmanagement.com These standards, such as rac-Hesperetin-d3 or its glucuronidated forms like rac-Hesperetin-d3 3'-O-β-D-Glucuronide, are chemically identical to the analyte but have a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium, Carbon-13). caymanchem.compharmaffiliates.com

By adding a known amount of the SIL-IS to the sample at the beginning of the preparation process, it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer. foodriskmanagement.com This allows for the correction of variability arising from sample extraction, matrix effects (ion suppression or enhancement), and instrument response, as the ratio of the analyte signal to the SIL-IS signal is used for quantification. foodriskmanagement.com This approach significantly improves the reliability and reproducibility of the analytical method.

Sample Preparation and Extraction Techniques for Biological Matrices

The effective extraction of this compound from biological matrices like plasma and urine is a critical step to remove interfering substances and concentrate the analyte before LC-MS analysis. orientjchem.org

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating analytes from liquid samples. nih.gov For hesperetin metabolites, mixed-mode cartridges with both reversed-phase and anion-exchange functionalities can be particularly effective. nih.gov The reversed-phase mechanism retains the compound based on hydrophobicity, while the anion-exchange mechanism interacts with the negatively charged carboxylic acid groups of the glucuronide moieties.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. orientjchem.org Solvents like ethyl acetate (B1210297) are commonly used to extract flavonoids and their metabolites. orientjchem.orglawdata.com.tw This method is valued for its simplicity and cost-effectiveness. lawdata.com.tw

Enzymatic Hydrolysis: In some studies, the goal is to measure the total amount of the aglycone (hesperetin) after its release from conjugated forms. This involves treating the sample with enzymes like β-glucuronidase and sulfatase to cleave the glucuronide and sulfate (B86663) groups, respectively, liberating the parent hesperetin for analysis. nih.govjfda-online.com

Chromatographic Separation of Isomers and Metabolites

A significant analytical challenge is the separation of this compound from its isomers and other structurally related metabolites. Co-elution, where multiple compounds elute from the chromatography column at the same time, can complicate accurate quantification. mdpi.com

The "rac-" prefix indicates a racemic mixture of enantiomers. While the glucuronidation occurs on the achiral part of the molecule, the parent hesperetin has a chiral center at the C2 position. Therefore, biological samples may contain (R)-Hesperetin and (S)-Hesperetin metabolites. nih.gov The separation of these enantiomers requires specialized chiral stationary phases (CSPs). Columns such as Chiralpak AD-RH or Chiralpak IA-3 have been successfully used to resolve hesperetin enantiomers, which is a necessary step to study their individual metabolic fates. nih.govnih.gov Furthermore, hesperetin can form multiple glucuronide isomers (e.g., hesperetin-7-O-glucuronide, hesperetin-3'-O-glucuronide), and their diglucuronidated counterparts. High-efficiency UPLC systems are essential to achieve the chromatographic resolution needed to separate these closely related isomers. tandfonline.com

Method Validation Parameters for Research Applications

For research applications, it is crucial to validate the analytical method to ensure that the results are reliable, accurate, and reproducible. Validation is typically performed following guidelines from bodies like the International Conference on Harmonisation (ICH). ijpsonline.commoca.net.ua Key validation parameters include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. mdpi.comijpsonline.com

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. nih.govnih.gov

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with a known amount of the analyte. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (%RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ijpsonline.comnih.gov

Table 2: Summary of Method Validation Parameters from Hesperetin Analysis Studies
ParameterStudy 1 (Racemic Hesperetin in Plasma) nih.govStudy 2 (Hesperetin Enantiomers) nih.govStudy 3 (Hesperetin Topical Gel) ijpsonline.com
Linearity Range 50 - 5000 nM0.5 - 100 µg/mL25 - 2500 ng/mL
Precision (%CV or %RSD) <15%<5%<2% (Inter-day)
Accuracy (Bias) Not Specified<5%Not Specified
Limit of Quantitation (LOQ) 50 nM0.5 µg/mL4.89 ng/mL
Recovery (Extraction Efficiency) Not Specified>98%Not Specified

Molecular and Cellular Mechanisms of Biological Activity

Modulation of Oxidative Stress Pathways

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of chronic diseases. rac-Hesperetin 3',7-Diglucuronide and its related metabolites have demonstrated a capacity to modulate oxidative stress through various mechanisms.

Hesperetin (B1673127) and its metabolites are recognized for their antioxidant properties, which include the ability to scavenge free radicals. researchgate.net Studies on hesperetin metabolites have shown their potential in mitigating oxidative damage. For instance, hesperetin metabolites have demonstrated superior antioxidant activity in various assays, including superoxide (B77818) anion scavenging, compared to their parent compounds, hesperidin (B1673128) and hesperetin. nih.gov This suggests that the glucuronidation process may enhance the molecule's ability to neutralize harmful ROS. While direct studies on this compound's ROS scavenging capacity are part of ongoing research, the established antioxidant nature of hesperetin and its other glucuronidated forms provides a strong basis for its potential in this area. mdpi.commdpi.com

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 signaling pathway is a crucial defense mechanism against oxidative stress. Research has indicated that hesperetin can enhance the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). nih.gov This activation involves the nuclear translocation of Nrf2, leading to the transcription of antioxidant response elements. nih.gov Hesperetin has been shown to modulate the Sirt1/Nrf2 signaling pathway, which plays a role in protecting against myocardial ischemia by suppressing oxidative stress. nih.gov The anti-inflammatory effects of hesperetin are also linked to the activation of the Nrf2/HO-1 pathway. nih.gov While specific studies on this compound are still developing, the known effects of its aglycone, hesperetin, on the Nrf2 pathway suggest a promising area of investigation for this metabolite.

Anti-Inflammatory Signaling Modulations

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. This compound and its related compounds have been shown to exert anti-inflammatory effects by modulating critical signaling pathways.

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of the NF-κB pathway is a hallmark of many inflammatory diseases. Hesperetin and its metabolites have been shown to significantly inhibit the NF-κB pathway. nih.govnih.gov This inhibition is achieved by preventing the degradation of the inhibitor of κB (IκB), which in turn blocks the nuclear translocation of NF-κB. nih.govnih.gov Studies have demonstrated that hesperetin can suppress NF-κB activation through multiple signal transduction pathways, including NIK/IKK, ERK, p38, and JNK. nih.gov Furthermore, hesperetin has been shown to mitigate the expression of inflammatory mediators by ameliorating Toll-like receptor-4 (TLR4)-mediated NF-κB activation. mdpi.com The anti-inflammatory effects of hesperetin metabolites are attributed, at least in part, to this downregulation of NF-κB activation. nih.gov

Table 1: Effects of Hesperetin and its Metabolites on Cytokine Expression

CompoundCytokineEffectCell/Animal ModelReference
Hesperetin-7-O-glucuronideMCP-1Decreased mRNA expressionRat aortic endothelial cells nih.gov
HesperetinTNF-α, IL-6Suppressed secretionLipopolysaccharide (LPS)-induced RAW 264.7 cells nih.gov
HesperetinTNF-α, IL-6Reduced serum levelsLipopolysaccharide (LPS)-injected mice mdpi.com
Hesperetin metabolitesIL-6Did not counteract TNF-α-induced productionHuman aortic endothelial cells researchgate.net

The adhesion of leukocytes to the vascular endothelium is a critical step in the inflammatory process, mediated by cell adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). nih.gov The expression of these molecules on endothelial cells is often upregulated during inflammation. nih.gov Research has shown that hesperetin-7-O-glucuronide can decrease the hydrogen peroxide-induced expression of ICAM-1 in rat aortic endothelial cells. nih.gov This suggests that hesperetin metabolites may play a role in attenuating the inflammatory response by interfering with the adhesion of immune cells to the blood vessel walls.

Enzymatic Activity and Protein Interactions

The biological effects of hesperetin metabolites are mediated through their interaction with a variety of key cellular enzymes and proteins, influencing critical signaling pathways.

Matrix metalloproteinases are a family of enzymes responsible for degrading the extracellular matrix, a process essential for both normal tissue remodeling and pathological events like tumor cell invasion. Hesperidin, the glycoside precursor to hesperetin, has demonstrated the ability to inhibit cancer cell invasion by targeting MMPs. nih.gov Specifically, hesperidin suppresses both the expression and the secreted activity of matrix metalloproteinase-9 (MMP-9) in human hepatocellular carcinoma cells. nih.gov This suppression is achieved by inhibiting the activation of transcription factors NF-κB and AP-1, which are responsible for transcribing the MMP-9 gene. nih.gov The inhibition of MMPs is a recognized biological effect of various flavonoids, which are known to modulate extracellular matrix degradation and remodeling. nih.gov

Hesperetin and its metabolites exert significant influence over multiple protein kinase signaling cascades that are central to cell survival, proliferation, inflammation, and metabolism.

Akt: The PI3K/Akt pathway is a crucial signaling cascade for cell proliferation and survival. Hesperetin has been shown to suppress this pathway in several models. In vascular endothelial growth factor (VEGF)-induced human umbilical vein endothelial cells (HUVECs), hesperetin inhibits angiogenesis by suppressing the PI3K/Akt pathway. nih.gov

JNK: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress, including apoptosis. Hesperidin has been found to inhibit acetaldehyde-induced activator protein 1 (AP-1) activity by blocking the phosphorylation of JNK, which contributes to its anti-metastatic effects by reducing MMP-9 expression. nih.gov

Src: Fyn, a member of the Src family of protein tyrosine kinases, is a key component in a signaling pathway that sensitizes vascular smooth muscle for contraction. Hesperetin can inhibit sphingosylphosphorylcholine-induced vascular contraction by suppressing the Fyn/Rho-kinase (ROK) pathway. nih.gov It achieves this by blocking the translocation of Fyn from the cytosol to the cell membrane and suppressing its activating phosphorylation. nih.gov

AMPK: AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Hesperetin has been identified as a potent activator of the SIRT1-AMPK signaling pathway. nih.gov This activation of AMPK plays a role in the induction of autophagy and apoptosis in cancer cells. nih.gov

Kinase TargetEffect of Hesperetin/MetabolitesCellular ModelAssociated Outcome
Akt (Protein Kinase B) Inhibition of phosphorylation/activationHUVECsInhibition of angiogenesis
JNK Inhibition of phosphorylation/activationHepG2 CellsReduced MMP-9 expression
Fyn (Src family) Suppression of activation/translocationPorcine Coronary ArteryInhibition of vasospasm
AMPK Activation/UpregulationHepG2 CellsActivation of SIRT1-AMPK pathway

Cellular Apoptosis and Proliferation Mechanisms in Disease Models

Hesperetin demonstrates significant anti-cancer potential by modulating cellular proliferation and inducing apoptosis through multiple pathways. Hesperidin, its precursor, inhibits the proliferation of HeLa cervical cancer cells in a time- and concentration-dependent manner. This effect is mediated by the induction of apoptosis, characterized by nuclear condensation and DNA fragmentation, which is triggered by endoplasmic reticulum stress pathways.

In models of adjuvant-induced arthritis, a derivative of hesperetin was found to induce apoptosis in fibroblast-like synoviocytes, the key cells involved in joint destruction. This pro-apoptotic effect was mediated through the activation of caspase 3.

Neuroprotective Mechanisms in Microglial and Neuronal Models

Hesperetin exhibits potent anti-neuroinflammatory and neuroprotective properties, primarily through its action on microglia, the resident immune cells of the central nervous system. In response to stimuli like lipopolysaccharide (LPS), microglia become activated and can contribute to neurodegenerative processes. Hesperetin strongly inhibits the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated BV-2 microglial cells. nih.gov It also significantly reduces the secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-6. nih.gov

Furthermore, hesperetin has been found to regulate the polarization of microglia, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and reparative M2 phenotype in models of ischemic stroke. nih.gov This is achieved by inhibiting the TLR4/NF-κB signaling pathway. nih.govnih.gov In primary mouse cortical neurons, hesperetin provides neuroprotection against cell death at concentrations where antioxidant effects are unlikely to be the primary mechanism. plos.org

Cellular ModelKey MechanismEffect of HesperetinReference
LPS-stimulated BV-2 MicrogliaInhibition of Inflammatory MediatorsReduced NO, iNOS, IL-1β, IL-6 nih.gov
Ischemic Stroke Model (MCAO)Regulation of Microglia PolarizationInhibition of TLR4/NF-κB pathway, shift to M2 phenotype nih.govnih.gov
Primary Mouse Cortical NeuronsDirect NeuroprotectionPartial reversal of staurosporine-induced cell death plos.org

Endothelial Function and Vascular Modulation at the Cellular Level

The metabolites of hesperidin play a crucial role in modulating endothelial and vascular function, contributing to cardiovascular protection. Hesperetin and its circulating glucuronide metabolites exert these effects through several cellular mechanisms. As mentioned, hesperetin directly acts on endothelial cells to reduce oxidative stress by inhibiting NADPH oxidase activity. nih.gov

In the context of angiogenesis, the formation of new blood vessels, hesperetin has an inhibitory role. It significantly suppresses VEGF-induced cell migration and the formation of tube-like structures by HUVECs. This anti-angiogenic effect is mediated by the attenuation of the PI3K/Akt, ERK, and p38 MAPK signaling pathways. nih.gov Moreover, studies specifically examining the major circulating metabolites, hesperetin-3'-O-glucuronide and hesperetin-7-O-glucuronide, have shown that they significantly reduce the migration of human aortic endothelial cells when stimulated by the pro-inflammatory cytokine TNF-α.

Bone Morphogenic Protein (BMP) Pathway Activation in Cellular Differentiation

While direct studies on this compound are limited, research on its parent compound, hesperetin, provides significant insight into its potential effects on bone metabolism. Hesperetin has been shown to stimulate the differentiation of primary rat osteoblasts, a critical process in bone formation, by directly involving the Bone Morphogenic Protein (BMP) signaling pathway. nih.gov The BMP pathway is a crucial signaling cascade that regulates the development and differentiation of various tissues, including bone. harvard.edu

In vitro studies have demonstrated that hesperetin enhances osteoblast differentiation by increasing alkaline phosphatase (ALP) activity. nih.gov This effect was linked to the BMP pathway, as the addition of noggin, a BMP inhibitor, counteracted the hesperetin-induced increase in ALP activity. nih.gov Further investigation revealed that hesperetin significantly upregulates the mRNA expression of key genes within this pathway, including BMP2, BMP4, Runx2, and Osterix. nih.gov This upregulation was accompanied by an enhanced phosphorylation of the Smad1/5/8 complex, a downstream mediator of BMP signaling. nih.gov Hesperetin also modulates the expression of bone matrix proteins, increasing osteocalcin (B1147995) mRNA levels while decreasing osteopontin (B1167477) protein levels. nih.gov These findings suggest that hesperetin, and by extension its major metabolites like this compound, may play a role in regulating osteoblast differentiation and bone formation through the activation of the BMP signaling pathway. nih.govnih.gov

Gene/ProteinOrganism/Cell ModelHesperetin ConcentrationObserved EffectReference
Alkaline Phosphatase (ALP) Primary Rat Osteoblasts10 µM+14.8% activity nih.gov
BMP2 mRNA Primary Rat Osteoblasts10 µM1.2- to 1.4-fold increase nih.gov
BMP4 mRNA Primary Rat Osteoblasts10 µM1.2- to 1.4-fold increase nih.gov
Runx2 mRNA Primary Rat Osteoblasts10 µM1.2- to 1.4-fold increase nih.gov
Osterix mRNA Primary Rat Osteoblasts10 µM1.2- to 1.4-fold increase nih.gov
Phospho-Smad1/5/8 Primary Rat Osteoblasts10 µMEnhanced phosphorylation nih.gov
Osteocalcin mRNA Primary Rat Osteoblasts10 µM2.2-fold increase nih.gov
Osteopontin Protein Primary Rat Osteoblasts10 µM50% decrease nih.gov

Interaction with Advanced Glycation End-products Formation and Methylglyoxal Scavenging

Advanced glycation end-products (AGEs) are harmful compounds formed when proteins or lipids become glycated after exposure to sugars. nih.gov They are implicated in the development of diabetic complications and age-related diseases. nih.govnih.gov Methylglyoxal (MGO) is a highly reactive dicarbonyl compound that is a major precursor of AGEs. nih.govresearchgate.net

Research has demonstrated that hesperetin and its derivatives possess potent activity against the formation of AGEs. nih.gov Specifically, (S)-Hesperetin was found to inhibit AGEs formation by up to 57.4% in a bovine serum albumin (BSA)-glucose assay. nih.gov Furthermore, it showed a 38.2% inhibitory rate in an RNase A-MGO assay, indicating its ability to interfere with MGO-driven glycation. nih.gov

The mechanism for this activity involves direct scavenging of MGO. Hesperetin reacts with MGO to form specific adducts, namely 8-(1-hydroxyacetone)-hesperetin (HPT-mono-MGO) and 6-(1-hydroxyacetone)-8-(1-hydroxyacetone)-hesperetin (HPT-di-MGO). nih.gov The formation of these adducts effectively neutralizes the harmful MGO. nih.gov Crucially, studies in rats have shown that after consumption of hesperetin, the Hesperetin-MGO adducts are detected in plasma and subsequently undergo metabolic processes including glucuronidation and sulfation. nih.gov This provides a direct link between the MGO scavenging activity of the parent compound and its subsequent metabolism into forms such as this compound, suggesting that these metabolites are part of the in vivo pathway for managing reactive carbonyl species. nih.gov

AssayCompoundConcentrationInhibition RateReference
BSA-Glucose Assay (S)-Hesperetin1 mM57.4% nih.gov
RNase A-MGO Assay (S)-Hesperetin1 mM38.2% nih.gov

Mitochondrial Function and Energy Metabolism Studies

Mitochondria are central to cellular energy metabolism and are also key regulators of apoptosis (programmed cell death). Hesperetin and its metabolites have been shown to exert protective effects on mitochondrial function through several mechanisms. One key aspect is the modulation of signaling pathways that govern cellular energy homeostasis, such as the AMPK/Akt/mTOR pathway. nih.gov Hesperetin has been observed to activate AMPK while downregulating Akt and mTOR, which in turn influences autophagy and apoptosis. nih.gov

In the context of cellular stress, hesperetin helps maintain mitochondrial integrity. Studies show that its parent compound, hesperidin, can alleviate mitochondrial dysfunction by preventing excessive formation of mitochondria-associated endoplasmic reticulum membranes (MAM), which are critical sites for calcium exchange. nih.gov Hesperidin was found to decrease mitochondrial calcium overload by regulating the IP3R-GRP75-VDAC1-MCU calcium axis. nih.gov

Furthermore, hesperetin directly influences the machinery of mitochondrial-mediated apoptosis. It has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bcl-2/Bax ratio helps to preserve the mitochondrial membrane potential and prevent the release of apoptotic factors. nih.gov Ex vivo studies using serum from rats administered hesperetin, which contains hesperetin glucuronides and sulfates, confirmed that these metabolites possess potent antioxidant activity. nih.gov They effectively scavenge intracellular reactive oxygen species (ROS), thereby protecting mitochondria from oxidative damage, a primary driver of mitochondrial dysfunction. nih.gov

Pathway/MarkerCell ModelEffect of Hesperetin/MetabolitesReference
AMPK/Akt/mTOR Pathway Human Leukemia Cells (U937)Modulates pathway to induce autophagy and apoptosis nih.gov
Mitochondrial Calcium Piglet Intestine (in vivo)Alleviates MAM-mediated mitochondrial calcium overload nih.gov
Bcl-2 Protein SH-SY5Y CellsUpregulates expression (anti-apoptotic) nih.gov
Bax Protein SH-SY5Y CellsDownregulates expression (pro-apoptotic) nih.gov
Intracellular ROS RAW264.7 MacrophagesInhibits LPS-induced ROS production nih.gov

Research Applications and Experimental Models

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models are fundamental for dissecting the molecular mechanisms by which rac-Hesperetin 3',7-Diglucuronide may exert its effects at the cellular level. While direct research on the diglucuronide is limited, studies on its parent compound, hesperetin (B1673127), and its mono-glucuronide metabolites provide valuable insights into potential areas of investigation.

Endothelial Cell Systems (e.g., Human Umbilical Vein Endothelial Cells, Bovine Aortic Endothelial Cells)

Endothelial cells, which line the interior surface of blood vessels, are critical in cardiovascular health. Human Umbilical Vein Endothelial Cells (HUVECs) and Bovine Aortic Endothelial Cells (BAECs) are widely used models to study processes like inflammation, angiogenesis, and vascular tone.

Microglial Cell Lines (e.g., BV-2 cells)

Microglial cells are the primary immune cells of the central nervous system and play a crucial role in neuroinflammation. The BV-2 cell line, a murine microglia model, is extensively used to study the mechanisms of neuroinflammation and the effects of potential anti-inflammatory compounds.

Currently, there is a lack of direct experimental data on the effects of this compound in BV-2 microglial cells. However, research on the aglycone, hesperetin, has shown that it can inhibit the production of pro-inflammatory mediators, such as nitric oxide and certain cytokines, in lipopolysaccharide (LPS)-stimulated BV-2 cells nih.govresearchgate.netnih.gov. Hesperetin has been found to modulate signaling pathways involved in the inflammatory response, including the MAPK and NF-κB pathways nih.gov. These findings suggest that this compound might also possess anti-neuroinflammatory properties, a possibility that needs to be explored using the BV-2 cell model.

Cancer Cell Lines for Mechanistic Studies

Various cancer cell lines are employed to investigate the potential anti-cancer properties of natural compounds and their metabolites. These models allow for the detailed examination of mechanisms such as apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.

Direct mechanistic studies of this compound in cancer cell lines have not been reported. However, extensive research on hesperidin (B1673128) and hesperetin has demonstrated their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines nih.govnih.gov. For example, hesperetin has been shown to trigger apoptosis through the activation of the p38 MAPK pathway and to arrest the cell cycle at the G2/M phase medchemexpress.com. The anticancer effects of hesperetin are attributed to its ability to modulate multiple signaling pathways that regulate cancer cell growth and survival nih.gov. Whether this compound retains or possesses modified anti-cancer activities compared to its parent compound is a critical question that can be addressed using a panel of cancer cell lines.

Human Skeletal Muscle Cell Models

Human skeletal muscle cells are utilized to study metabolic processes, including glucose uptake and insulin (B600854) sensitivity. These models are relevant for investigating compounds that may have a role in managing metabolic disorders.

There is currently no available research on the effects of this compound in human skeletal muscle cell models. Future studies could explore whether this metabolite influences glucose metabolism or other cellular processes in these cells.

In Vivo Animal Models for Pharmacological Studies

Rodent Models (e.g., rats, mice) for Systemic Effects and Metabolism

Rodent models, particularly rats and mice, are the most common in vivo systems for studying the absorption, distribution, metabolism, and excretion (ADME) of flavonoids and their metabolites.

There are no studies to date that have reported the direct administration of this compound to rodent models to examine its systemic effects and metabolism. The existing research has focused on the administration of hesperetin or its glycoside, hesperidin, and the subsequent identification of its metabolites in circulation. These studies have established that hesperetin is metabolized in rats to form mono-glucuronides, with hesperetin 3'-O-glucuronide and hesperetin 7-O-glucuronide being major metabolites. In vivo studies in rats have also shown that hesperetin-7-O-glucuronide possesses hypotensive effects. This indicates that the glucuronide metabolites are biologically active. Future in vivo studies involving the direct administration of this compound to rats or mice would be necessary to determine its specific pharmacokinetic profile and systemic pharmacological effects.

Specific Disease Models

The therapeutic potential of this compound and its parent compound, hesperetin, has been investigated in various preclinical models of diseases characterized by inflammation and ischemia. These studies provide critical insights into the compound's mechanisms of action and its potential utility in translational research.

Adjuvant-Induced Arthritis

While direct studies on this compound in adjuvant-induced arthritis (AIA) are not extensively documented, research on hesperetin and its derivatives provides a strong rationale for its potential efficacy. The AIA model in rats is a well-established experimental model for rheumatoid arthritis, characterized by pronounced inflammation and synovial hyperplasia.

A derivative of hesperidin, 7, 3'-dimethoxy hesperetin (DMHP), has demonstrated significant therapeutic effects in the AIA rat model. nih.govresearchgate.net Treatment with DMHP was found to inhibit secondary hind paw swelling and lower the arthritis index. nih.gov Furthermore, it led to a reduction in the serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov Mechanistically, DMHP was shown to induce apoptosis in synovial cells, a key factor in reducing synovial hyperplasia. nih.gov This pro-apoptotic effect was associated with the modulation of Bcl-2 and Bax expression in the synovium. nih.gov

Another study on DMHP in the AIA model revealed its ability to suppress the JAK2-STAT3 signaling pathway. nih.gov This pathway is crucial in the pathogenesis of rheumatoid arthritis. DMHP treatment was found to decrease the expression of IL-6 in both serum and synovium, and also reduce the phosphorylation of JAK2 and STAT3 proteins in the synovium of AIA rats. nih.gov These findings suggest that the anti-inflammatory effects of hesperetin derivatives are mediated, at least in part, through the inhibition of key inflammatory signaling cascades. Given that this compound is a major metabolite of hesperetin, it is plausible that it contributes to these anti-inflammatory effects observed in vivo.

Table 1: Effects of Hesperetin Derivatives in Adjuvant-Induced Arthritis Models

Compound Model Key Findings
  • Decreased serum TNF-α and IL-1β levels
  • Induced synovial apoptosis through modulation of Bcl-2 and Bax expression nih.gov | | 7, 3'-dimethoxy hesperetin (DMHP) | Adjuvant-Induced Arthritis (AIA) in rats | - Suppressed serum and synovial IL-6 levels
  • Inhibited the JAK2-STAT3 signaling pathway by decreasing p-JAK2 and p-STAT3 protein expression in the synovium nih.gov |
  • Retinal Ischemia-Reperfusion Injury

    The neuroprotective effects of hesperetin and its metabolites have been investigated in models of retinal ischemia-reperfusion (I/R) injury, a condition that can lead to irreversible vision loss. A key study utilized a water-dispersible form of hesperetin (WD-Hpt) to enhance its bioavailability in a mouse model of retinal I/R injury. nih.govnih.gov

    The study found that WD-Hpt treatment significantly protected ganglion cells from I/R-induced death. nih.govnih.gov This neuroprotective effect was attributed to the inhibition of oxidative stress and the modulation of cell death signaling pathways. nih.govnih.gov Specifically, WD-Hpt was shown to reduce the formation of reactive oxygen species (ROS) and alleviate microglial activation, a hallmark of inflammation in the retina. nih.govnih.gov

    Importantly, the study highlighted the direct anti-inflammatory role of a major metabolite, hesperetin 3'-O-beta-D-glucuronide. This metabolite was found to reduce the expression of IL-1β in activated microglial cells. nih.gov This finding is particularly relevant as it demonstrates the biological activity of a glucuronidated form of hesperetin, similar in structure to this compound. The neuroprotective mechanism of WD-Hpt also involved the reduction of phosphorylated extracellular signal-regulated kinases (p-ERK) activation, which is implicated in neuronal cell death during retinal I/R. nih.gov

    Another study also reported that hesperetin can prevent the harmful effects of I/R injury in the rat retina by inhibiting the apoptosis of retinal cells. semanticscholar.org

    Table 2: Neuroprotective Effects of Hesperetin and its Metabolites in Retinal Ischemia-Reperfusion Injury

    Compound/Formulation Model Key Findings
  • Inhibited oxidative stress and reactive oxygen species (ROS) formation
  • Alleviated microglial activation
  • Reduced activation of phosphorylated extracellular signal-regulated kinase (p-ERK) nih.govnih.gov | | Hesperetin 3'-O-beta-D-glucuronide | In vitro (activated microglial cells) | - Demonstrated a direct anti-inflammatory effect by reducing the expression of IL-1β nih.gov | | Hesperetin | Rat model of retinal I/R injury | - Prevented harmful effects of I/R injury by inhibiting apoptosis of retinal cells semanticscholar.org |
  • Advanced Formulations for Enhanced Research Utility

    A significant challenge in the preclinical and clinical investigation of hesperetin and its metabolites is their poor water solubility, which limits their bioavailability and therapeutic efficacy. mdpi.com To address this, advanced formulations have been developed to enhance the research utility of these compounds.

    One such advancement is the development of water-dispersible hesperetin (WD-Hpt). nih.gov This formulation is created through a process of micronization, which increases the surface area of the compound and improves its dispersibility in aqueous solutions. nih.gov Studies have shown that this water-dispersible form is absorbed more rapidly in humans, leading to a higher maximum plasma concentration compared to conventional hesperetin. nih.gov

    Upon oral administration of water-dispersible hesperetin, it is metabolized and accumulates in the plasma primarily as hesperetin 7-O-β-D-glucuronide (Hp7GA) and hesperetin 3'-O-β-D-glucuronide (Hp3'GA). nih.gov The enhanced bioavailability provided by this formulation allows for a more robust investigation of the in vivo effects of hesperetin and its glucuronidated metabolites. The development of such formulations is crucial for accurately assessing the therapeutic potential of compounds like this compound in various disease models.

    Other strategies to improve the solubility and bioavailability of hesperetin and related compounds include the creation of amorphous solid dispersions and nanoemulsions. mdpi.comresearchgate.net These approaches aim to increase the dissolution rate and permeability of the compounds, thereby enhancing their absorption and systemic exposure. mdpi.comresearchgate.net

    Table 3: Advanced Formulations of Hesperetin for Enhanced Bioavailability

    Formulation Technology Advantages
  • Rapid absorption
  • Higher maximum plasma concentration nih.gov | | Amorphous Solid Dispersions | Ball milling with a carrier | - Improved dissolution rate
  • Enhanced apparent solubility and permeability mdpi.com | | Nanoemulsions | Encapsulation in a nanoemulsion vehicle | - Improved oral bioavailability
  • Increased lymphatic transport
  • Enhanced intestinal permeability researchgate.net |
  • Future Directions in Rac Hesperetin 3 ,7 Diglucuronide Research

    Elucidation of Additional Specific Biological Targets and Pathways

    Future research will focus on identifying the specific molecular targets and signaling pathways directly modulated by rac-Hesperetin 3',7-Diglucuronide. While its parent compound, hesperetin (B1673127), is known to interact with a variety of cellular components, the biological activity of its glucuronidated metabolites is distinct and warrants specific investigation. nih.govresearchgate.net For instance, studies have shown that hesperetin and its metabolites can influence pathways related to inflammation and oxidative stress. researchgate.netrsc.org Specifically, hesperetin-7-O-glucuronide has been shown to exert hypotensive, vasodilatory, and anti-inflammatory effects. rsc.org This is in contrast to hesperetin-3'-O-glucuronide, which shows limited activity in these areas. rsc.org

    Key areas for future investigation include:

    Receptor Binding Assays: To identify specific cell surface or intracellular receptors that this compound may bind to, initiating a signaling cascade.

    Enzyme Inhibition/Activation Studies: To determine if this metabolite directly modulates the activity of key enzymes involved in metabolic and signaling pathways. For example, hesperetin has been shown to inhibit α-glucosidase and protein tyrosine phosphatase 1B. caymanchem.com

    Gene Expression Analysis: To understand how this compound may alter the expression of genes involved in various physiological processes.

    Investigation of Stereoisomeric Differences in Biological Action

    Hesperetin possesses a chiral center at the C2 position, meaning it exists as two enantiomers: (S)-hesperetin and (R)-hesperetin. nih.gov Consequently, its metabolites, including this compound, also exist as stereoisomers. While nature predominantly produces (2S)-hesperidin, commercial hesperetin is often a racemic mixture. nih.gov

    A pivotal area of future research is to elucidate the differences in biological activity between the (S) and (R) enantiomers of Hesperetin 3',7-Diglucuronide. Although some studies on the hesperetin aglycone have shown relatively small differences between the enantiomers in terms of metabolism, transport, and certain bioactivities, these distinctions can be significant. nih.gov

    Future studies should employ chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC), to isolate the individual stereoisomers of this compound. nih.govnih.gov This will enable researchers to:

    Compare the binding affinity of each enantiomer to specific biological targets.

    Evaluate the differential effects of each stereoisomer on cellular signaling pathways and gene expression.

    Assess any variations in their metabolic stability and transport across biological membranes. nih.gov

    Understanding these stereoisomeric differences is crucial for accurately interpreting in vitro and in vivo data and for the potential development of stereochemically pure compounds with optimized activity.

    Integration of Omics Technologies for Comprehensive Pathway Analysis

    To gain a holistic understanding of the biological effects of this compound, future research will increasingly rely on the integration of "omics" technologies. frontiersin.org These high-throughput approaches allow for the simultaneous analysis of thousands of molecules, providing a comprehensive snapshot of the cellular state.

    Key omics technologies that will be instrumental in this research include:

    Metabolomics: To identify and quantify the full spectrum of metabolites present in biological samples following administration of this compound. This can reveal how the compound alters metabolic pathways. mdpi.com UHPLC-LTQ-Orbitrap MS has been used to identify hesperetin and hesperidin (B1673128) metabolites in rats. nih.gov

    Proteomics: To analyze changes in the proteome (the entire set of proteins) in response to treatment with the compound, identifying proteins whose expression or post-translational modification is altered.

    Transcriptomics: To profile changes in gene expression at the mRNA level, providing insights into the upstream regulatory mechanisms affected by the compound.

    Multi-omics Analysis: The integration of data from metabolomics, proteomics, and transcriptomics will provide a multi-layered understanding of the compound's mechanism of action, connecting changes in gene expression to alterations in protein levels and metabolic function. nih.gov

    These comprehensive analyses will help to construct detailed models of the biological networks influenced by this compound.

    Development of Novel Research Tools and Derivatives

    Advancements in the study of this compound will be driven by the development of new research tools and synthetic derivatives.

    Isotopically Labeled Analogs: The synthesis of isotopically labeled versions of Hesperetin 3',7-Diglucuronide, such as deuterium-labeled compounds, is crucial for pharmacokinetic studies. caymanchem.comsynzeal.com These labeled analogs serve as internal standards in mass spectrometry-based quantification, allowing for precise measurement of the compound and its metabolites in biological fluids and tissues. caymanchem.com

    Novel Derivatives: The synthesis of novel derivatives of hesperetin and its glucuronides can help to probe structure-activity relationships and enhance biological activity. mdpi.comnih.gov For example, modifying the structure of hesperetin has been shown to increase its antioxidant activity. mdpi.com By creating a library of related compounds, researchers can identify the key structural features responsible for specific biological effects. This can lead to the design of new molecules with improved potency, selectivity, and pharmacokinetic properties.

    Advanced Delivery Systems: Given the often poor bioavailability of flavonoids, the development of novel delivery systems, such as nanoformulations, is an important area of research. nih.govresearchgate.net These systems can improve the solubility, stability, and absorption of hesperetin and its metabolites, leading to enhanced therapeutic efficacy. nih.govresearchgate.net

    Q & A

    Q. How can researchers structurally characterize rac-Hesperetin 3',7-Diglucuronide?

    Q. What analytical methods are optimal for quantifying this compound in biological matrices?

    Methodological Answer: Employ LC-MS/MS with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Use enzymatic hydrolysis (β-glucuronidase) to distinguish conjugated vs. free aglycones. Calibrate with deuterated internal standards to correct for matrix effects. Limit of quantification (LOQ) should be validated in plasma/urine per FDA guidelines .

    Q. How does the synthesis of this compound proceed?

    Methodological Answer: Synthesize via regioselective glucuronidation using uridine 5'-diphosphoglucuronic acid (UDPGA) and recombinant UGT enzymes (e.g., UGT1A1/1A9). Monitor reaction progress with TLC or LC-MS. Purify via semi-preparative HPLC and confirm regiochemistry via NMR .

    Q. What in vitro models are suitable for studying its bioactivity?

    Methodological Answer: Use primary human endothelial cells or Caco-2 monolayers to assess vasodilation, anti-inflammatory effects, or intestinal absorption. Compare activity profiles with monoglucuronides (e.g., HPT7G vs. HPT3'G) to identify structure-activity relationships. Measure IC₅₀ values for targets like NF-κB or adhesion molecules .

    Advanced Research Questions

    Q. How to resolve contradictions in reported bioactivity between this compound and its isomers?

    Methodological Answer: Conduct comparative dose-response studies in hypertensive rat models (e.g., SHRs) with intravenous administration. Use RNA-seq to map differential gene expression in aortic tissues. Validate findings with selective enzyme inhibitors (e.g., L-NAME for nitric oxide synthase) to isolate mechanisms. Address batch-to-batch variability via rigorous QC of synthesized metabolites .

    Q. What experimental designs address challenges in multi-omics integration for metabolite function studies?

    Methodological Answer: Combine pharmacokinetic (PK) data (plasma Tₘₐₓ, Cₘₐₓ) with transcriptomic/metabolomic profiling. Apply pathway enrichment analysis (e.g., KEGG, MetaboAnalyst) to link diglucuronide exposure to endothelial function or oxidative stress pathways. Use machine learning (e.g., random forest) to prioritize biomarkers .

    Q. How to model interspecies differences in glucuronide pharmacokinetics?

    Methodological Answer: Perform allometric scaling using data from rodents, canines, and human hepatocytes. Incorporate in vitro clearance rates (e.g., microsomal stability assays) and protein binding data into PBPK models. Validate predictions with crossover studies in human volunteers after controlled OJ intake .

    Q. What advanced techniques improve detection of low-abundance diglucuronides in complex matrices?

    Methodological Answer: Implement ion mobility spectrometry (IMS)-MS to separate isobaric metabolites. Use stable isotope tracing (¹³C-glucose) to track glucuronide biosynthesis in vivo. Apply molecular networking for untargeted metabolite annotation in plasma/urine .

    Q. How do gut microbiota influence this compound metabolism?

    Methodological Answer: Use gnotobiotic mouse models colonized with specific bacterial strains (e.g., Bacteroides spp.). Profile fecal and portal vein metabolites via UPLC-QTOF-MS. Correlate microbial β-glucuronidase activity with diglucuronide hydrolysis rates .

    Q. What strategies differentiate enantiomer-specific effects in racemic mixtures?

    Methodological Answer: Separate enantiomers via chiral chromatography (e.g., Chiralpak IA column). Compare bioactivity in enantiomer-pure vs. racemic formulations using ex vivo aortic ring assays. Validate stereochemical stability under physiological conditions .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.